Lipophilicity (LogD at pH 7.4) Comparison: 4-(4-Methoxyphenyl)-Boc-aminohexanoate vs. 3,4-Dimethyl Analog and Cbz-Protected Variant
The target compound exhibits a calculated LogD (pH 7.4) of 4.65, which is significantly higher than the 3,4-dimethyl analog (predicted LogD ~3.9 based on fragment contributions) and approximately 0.5–0.8 log units higher than the corresponding Cbz-protected variant due to the greater hydrophobicity of the Boc group versus the benzyloxycarbonyl group [1]. This increased lipophilicity directly affects membrane partitioning, protein binding, and organic solvent extraction efficiency.
| Evidence Dimension | LogD at pH 7.4 (calculated) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 4.65 |
| Comparator Or Baseline | 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate: estimated LogD ~3.9; 4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate: calculated LogD ~4.0–4.2 |
| Quantified Difference | ΔLogD ≈ +0.5 to +0.8 units vs. Cbz analog; ΔLogD ≈ +0.7 units vs. 3,4-dimethyl analog |
| Conditions | Calculated using JChem algorithm; ChemBase database values for the target compound at pH 7.4 [1] |
Why This Matters
Higher LogD directly impacts compound partitioning in biological assays and organic extraction workflows; procurement decisions must account for the specific LogD required for a given assay format, as the 3,4-dimethyl analog would exhibit reduced membrane permeability.
- [1] ChemBase.cn. 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate (ID 197990). Calculated properties: LogD (pH 7.4) = 4.6489267; Log P = 4.6489267. View Source
